Quinespar

Description

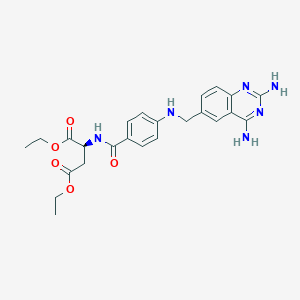

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl (2S)-2-[[4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O5/c1-3-34-20(31)12-19(23(33)35-4-2)28-22(32)15-6-8-16(9-7-15)27-13-14-5-10-18-17(11-14)21(25)30-24(26)29-18/h5-11,19,27H,3-4,12-13H2,1-2H3,(H,28,32)(H4,25,26,29,30)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEKRVFLXCYWPZ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172323 | |

| Record name | Quinespar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18921-66-9 | |

| Record name | Quinespar | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018921669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinespar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Advanced Conformational Analysis of Quinespar

Crystallographic Elucidation of Quinespar Molecular Structure

The precise molecular structure of this compound has been determined through the application of X-ray crystallography. acs.orgresearchgate.netresearchgate.netnih.gov This technique provides detailed insights into the arrangement of atoms within the crystalline solid.

X-ray Diffraction Studies and Data Interpretation

X-ray diffraction studies involve directing X-rays at a crystal of the compound and analyzing the resulting diffraction pattern. anton-paar.comwikipedia.orgpdx.edu The pattern arises from the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice. wikipedia.orgpdx.edu Interpretation of this diffraction pattern allows for the determination of the electron density distribution within the crystal, from which the positions of the atoms and thus the molecular structure can be deduced. The molecular structure of this compound was successfully determined using this method. acs.orgresearchgate.netresearchgate.netnih.gov

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Table 1: Selected Torsion Angles in Crystalline this compound

| Angle | Value (°) |

| C(10)-C(11) | 179 |

| C(14)-C(17)-N(18)-C(19) | 176 |

| Quinazoline (B50416) plane to p-aminobenzoyl plane | 66 |

Note: Data extracted from available research findings. acs.orgresearchgate.netresearchgate.netnih.gov

Three-Dimensional Conformation and Stereochemical Principles of this compound

The three-dimensional conformation of a molecule describes the spatial arrangement of its atoms, which can change through rotation around single bonds. Stereochemical principles govern the possible spatial isomers and their properties.

Analysis of Preferred Conformations in Different States

In the crystalline state, where molecules are packed in a lattice, this compound has been observed to adopt an extended conformation. acs.orgresearchgate.netresearchgate.netnih.gov This extended form represents a low-energy arrangement influenced by intramolecular forces and intermolecular packing interactions within the crystal. The orientation of the quinazoline ring in this compound, relative to the rest of the molecule, is described as being intermediate between the orientations of the comparable pteridine (B1203161) rings found in folic acid and in methotrexate (B535133) when bound to dihydrofolate reductase (DHFR). acs.orgresearchgate.netresearchgate.netnih.gov

Conformational Comparisons with Related Quinazoline Analogues (e.g., Methotrexate, Trimetrexate)

Comparisons of the conformation of this compound with related quinazoline analogues like trimetrexate (B1681579) and methotrexate provide insights into structural similarities and differences that may relate to their biological interactions. Trimetrexate, another non-classical quinazoline antifolate, also exhibits an extended conformation in its crystal structures. researchgate.netresearchgate.net The conformation of trimetrexate is noted to be similar to corresponding parts of this compound, which was, at one point, the only other quinazoline antifolate for which structural data had been determined. researchgate.netresearchgate.net This conformational similarity also extends to the hydrated strontium salt of methotrexate. researchgate.netresearchgate.net

Computational Structural Modeling of this compound

Computational structural modeling techniques are valuable tools for exploring the potential conformations, energy landscapes, and interactions of molecules. These methods can complement experimental crystallographic data by providing information about molecular behavior in different environments or states.

While computational methods are widely applied to study the structure and activity of quinazoline derivatives and related antifolates researchgate.netupenn.edu, specific detailed results of computational structural modeling performed specifically on this compound were not extensively available in the provided research findings. Generally, computational approaches such as molecular mechanics, quantum mechanics, and quantitative structure-activity relationship (QSAR) studies are employed to analyze conformational preferences, calculate energy barriers for rotation around bonds, and correlate structural features with biological activity in quinazoline analogues. researchgate.netupenn.edu These methods can help predict preferred conformations in solution or when interacting with biological targets, offering a more dynamic perspective than static crystal structures.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods used to model the behavior of atoms and molecules. wikipedia.orgebsco.com Molecular mechanics typically employs empirical force fields to calculate the potential energy of a system based on the positions of its atoms, without explicitly considering electrons. mpg.de Molecular dynamics simulations extend this by simulating the time evolution of a system by integrating Newton's equations of motion, allowing researchers to observe how molecules move and interact over time. ebsco.commatlantis.com

While the provided search results specifically mention conformational analysis of trimetrexate using empirical force-field methods and comparison to methotrexate researchgate.net, direct detailed findings on molecular mechanics and dynamics simulations specifically for this compound were not extensively found within the search snippets. However, the principles of these methods are applicable to studying the conformational landscape and flexibility of this compound based on its known structure.

Molecular dynamics simulations can provide insights into various phenomena, including reaction dynamics and the function of biological molecules ebsco.com. They rely on calculating forces between particles, often using molecular mechanics force fields, which are sometimes parameterized based on quantum mechanical calculations. nih.gov

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are computational methods that use the principles of quantum mechanics to study the electronic structure and properties of molecules. pennylane.ai These calculations can provide detailed information about the distribution of electrons within a molecule, the nature of chemical bonds, and energy levels. gatech.edu Understanding the electronic structure is fundamental to predicting a molecule's reactivity and interactions. pennylane.ai

The search results indicate that quantum mechanical methods, such as AM1 (a semi-empirical quantum chemistry method), have been used in the conformational analysis of related antifolates like trimetrexate. researchgate.net Full geometry optimization and proper parameterization of electronic effects, particularly at certain nitrogen atoms, have been highlighted as important for accurately representing the conformational preferences of antifolates for enzyme binding. researchgate.net

Quantum chemical calculations are essential for describing electronic rearrangements that occur during chemical reactions and can be used in hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to study chemical processes in larger systems like enzymes. mpg.de While specific quantum chemical calculations focused solely on this compound's electronic structure were not detailed in the provided snippets, the application of such methods to antifolates suggests their relevance in understanding this compound's behavior and interactions at an electronic level. These calculations can help estimate chemical reaction pathways and transition state energies. rsc.org

The electronic structure of a molecule describes the motions and distribution of its electrons, typically within the framework of the Born-Oppenheimer approximation. gatech.edu Solving the electronic Schrödinger equation provides information about the electronic energy at different nuclear configurations, contributing to the understanding of the molecule's potential energy surface. gatech.edu

Detailed Research Findings and Data

Based on the available information, a key research finding regarding this compound is its determined crystal structure and observed extended conformation. The specific angle of rotation between the p-aminobenzoyl plane and the quinazoline ring (66 degrees) is a piece of structural data derived from X-ray crystallography nih.govresearchgate.net.

While extensive data tables from simulations or quantum calculations specifically for this compound were not found in the provided snippets, the research on related compounds like trimetrexate provides context for the types of data that would be generated in such studies (e.g., conformational energies, rotational energy barriers). researchgate.net

Synthetic Strategies and Chemical Derivatization of Quinespar

Established Synthetic Pathways for the Quinespar Core Structure

The core structure of this compound is the 2,4-diaminoquinazoline moiety. The synthesis of quinazolines and their 2,4-diamino derivatives has been a subject of considerable research due to their prevalence in biologically active compounds.

Several general methods exist for the construction of the quinazoline (B50416) ring system. These often involve the cyclization of appropriately substituted anthranilic acid derivatives or the reaction of o-amino- or o-acylaminobenzonitriles or esters with nitrogen-containing reagents. For 2,4-diaminoquinazolines, common approaches include the reaction of an anthranilonitrile or related precursor with guanidine (B92328) or cyanoguanidine. acs.orgumich.edu

One approach to synthesizing 2,4-diamino-6-substituted quinazolines, relevant to the this compound structure which has a substituent at the 6-position, involves palladium(0)-catalyzed organozinc chemistry. nih.gov This method allows for the introduction of arylmethyl groups at the 6-position of the 2,4-diaminoquinazoline core. nih.gov Another strategy for constructing related tetrahydroquinazolines involves the cyclocondensation of cyclohexanone (B45756) derivatives with dicyandiamide. nih.gov

Key Synthetic Intermediates and Precursors

Based on general quinazoline synthesis and the structure of this compound, key synthetic intermediates and precursors for the 2,4-diaminoquinazoline core substituted at the 6-position would likely include:

Substituted anthranilonitriles or anthranilic acid derivatives.

Compounds containing the pre-formed benzene (B151609) ring with appropriate functional groups to facilitate cyclization and the introduction of the 6-substituent.

Reagents like guanidine or cyanoguanidine to form the pyrimidine (B1678525) ring with the 2,4-diamino substitution pattern. acs.orgumich.edu

For 6-substituted quinazolines, precursors for introducing the substituent at this position, potentially through coupling reactions or functional group transformations on a pre-existing quinazoline or a precursor before cyclization. For instance, methods involving 2,4-diamino-quinazoline-6-carbonitrile have been used in the synthesis of related antifolates. nih.gov

Optimization of Reaction Conditions and Yields

Optimization of synthetic reactions for quinazoline cores and their derivatives typically focuses on maximizing yield, minimizing reaction time, improving purity, and using accessible and environmentally friendly reagents and conditions where possible. Factors influencing these reactions include:

Catalyst Selection: Metal catalysts, such as palladium in organozinc coupling reactions, can be crucial for forming specific carbon-carbon bonds at positions like the 6-position. nih.gov Acid or base catalysts are often employed in cyclization reactions. acs.org

Solvent Choice: The solvent system significantly impacts solubility, reactivity, and selectivity. For example, crystallization of this compound has been reported from a water-ethanol solution. nih.gov Different solvents like DMF, DMSO, or alcohols are used depending on the specific reaction steps. umich.edumdpi.com

Temperature and Reaction Time: These parameters are optimized to ensure complete reaction while minimizing decomposition or side product formation. Microwave irradiation has been explored in quinoxaline (B1680401) synthesis (a related diazine) to reduce reaction times. google.com

Stoichiometry and Concentration: Careful control of reactant ratios and concentrations is essential for efficient conversion and yield.

Work-up and Purification: Optimized procedures for isolation and purification, such as extraction and chromatography, are necessary to obtain the final product in high purity.

Design and Synthesis of Novel this compound Derivatives and Analogues

The design and synthesis of novel this compound derivatives and analogues are driven by the desire to explore structure-activity relationships (SAR) and potentially improve biological activity, selectivity, or pharmacokinetic properties. nih.govacs.orgnih.gov This involves targeted chemical modifications to the this compound structure.

Rational Design Principles for Structural Modification

Rational design of quinazoline antifolate analogues is often guided by comparisons to known active compounds like folic acid, methotrexate (B535133), and aminopterin (B17811). ekb.egacs.orgnih.gov Key principles include:

Mimicking or Modifying the Folate Structure: this compound is designed as an analogue where the pteridine (B1203161) ring of methotrexate is replaced by a quinazoline ring. ekb.egnih.gov Modifications can involve altering the quinazoline core (e.g., adding substituents) or the side chain. acs.org

Exploring Linker Variations: The p-aminobenzoyl-methylamino linker connecting the core to the amino acid side chain can be modified in terms of length, flexibility, or the nature of the atoms involved.

Amino Acid Side Chain Modifications: The aspartic acid diethyl ester moiety can be altered by replacing aspartic acid with other natural or synthetic amino acids, modifying the ester groups, or introducing alternative acidic functionalities. nih.govacs.orgnih.govcapes.gov.br These modifications can influence cellular uptake, metabolism (e.g., polyglutamation), and binding to target enzymes like DHFR or thymidylate synthase (TS). acs.orgnih.gov

Introduction of Substituents on Aromatic Rings: Substituents can be added to the quinazoline core or the p-aminobenzoyl ring to modulate electronic, steric, and lipophilic properties, affecting binding affinity and cellular permeability. acs.orgrsc.org

Methodologies for Targeted Chemical Modifications

Targeted modifications to the this compound structure or its analogues employ standard organic synthesis methodologies. Examples from the synthesis of related quinazoline antifolates include:

N-Alkylation: This is a common method for attaching the methylamino-benzoyl side chain to the quinazoline core, often involving the reaction of a quinazoline with a precursor containing a reactive group and the desired linker and side chain. nih.gov

Coupling Reactions: Formation of amide bonds in the side chain (connecting the p-aminobenzoyl group to the amino acid) typically involves coupling reactions between activated carboxylic acid derivatives and amines. capes.gov.br

Functional Group Interconversions: Standard reactions like ester hydrolysis, reduction, oxidation, or halogenation can be used to modify functional groups on the core or side chain.

Cyclization Reactions: As mentioned in core synthesis, cyclization is key to forming the quinazoline ring itself. acs.orgumich.edu

Exploration of Diverse Substituent Effects on Chemical Reactivity

Exploring the effect of diverse substituents on the chemical reactivity and biological activity of quinazoline antifolates is a significant part of the derivatization process. Substituents can influence:

Electronic Properties: Electron-donating or electron-withdrawing groups can alter the electron density of the quinazoline ring or the linker, affecting reactivity and interactions with biological targets. For example, studies on quinazolinone hybrids have shown that electron-donating groups at the para position of a phenyl ring can decrease inhibitory potential against DHFR. rsc.org

Steric Effects: Bulky substituents can create steric hindrance, influencing the conformation of the molecule and its ability to fit into the binding site of an enzyme.

Hydrogen Bonding and Other Interactions: The presence of groups capable of forming hydrogen bonds or other non-covalent interactions can be critical for binding affinity to target enzymes. The crystal structure analysis of this compound highlighted its conformation and potential interactions. ekb.egnih.gov

By systematically varying substituents on the quinazoline core, the linker, or the amino acid side chain, researchers can gain insights into the structural requirements for optimal activity and design compounds with improved properties. nih.govacs.orgnih.gov

Stereocontrolled Synthesis Approaches for this compound Stereoisomers (if applicable)

The available information does not provide specific details on stereocontrolled synthesis approaches applied to the preparation of this compound stereoisomers. While stereocontrolled synthesis is a critical aspect in the production of many pharmaceuticals and biologically active molecules to ensure the desired stereoisomer is obtained with high purity researchgate.net, the literature reviewed does not describe such specific methods for this compound. The importance of stereochemistry in drug action is well-known, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles. However, in the absence of specific data for this compound, a detailed discussion of its stereocontrolled synthesis is not possible within the scope of the provided information.

Advanced Chemical Synthesis Techniques Applied to this compound Compounds

Based on the conducted searches, there is no specific information detailing the application of advanced chemical synthesis techniques directly in the preparation or derivatization of this compound compounds. Advanced synthetic techniques, such as solvothermal synthesis, mechanochemical synthesis, microwave-assisted synthesis, and various catalytic methods, are increasingly employed in modern organic synthesis to improve efficiency, selectivity, and sustainability nih.gov. These techniques can offer advantages in terms of reaction rates, yields, and control over reaction pathways. While these methods are relevant to the synthesis of complex organic molecules including heterocyclic compounds, their specific use in the context of this compound synthesis is not documented in the provided search results.

Quantitative Structure Activity Relationship Qsar Studies of Quinespar and Its Analogues

Theoretical Frameworks and Methodological Approaches in QSAR for Quinespar

The fundamental principle of Quantitative Structure-Activity Relationship (QSAR) is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. imist.manih.gov This relationship is then used to predict the activity of new, unsynthesized compounds. imist.manih.gov For a hypothetical QSAR study on this compound and its analogues, the process would involve several key steps. imist.mauniroma1.it

First, a dataset of this compound analogues with experimentally determined biological activities (e.g., IC50 values) would be compiled. imist.mauniroma1.it The three-dimensional structures of these molecules would then be generated and optimized to their lowest energy conformation. Following this, a wide range of molecular descriptors, which are numerical representations of the molecules' physicochemical properties, would be calculated. nih.govnih.gov

Statistical methods are then employed to develop a mathematical model that links the descriptors to the biological activity. nih.gov Common techniques include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms. imist.maconicet.gov.ar The goal is to create a model that is not only statistically robust but also has strong predictive power for new molecules. uniroma1.itnih.gov

Data Preparation: Curation of chemical structures and associated biological data. uniroma1.it

Descriptor Calculation: Generation of numerical values representing various aspects of the molecular structure.

Data Splitting: Division of the dataset into training and test sets to build and validate the model, respectively. uniroma1.it

Model Development: Using statistical methods to build the QSAR equation with the training set. nih.gov

Model Validation: Rigorous testing of the model's predictive ability using both internal and external validation techniques. uniroma1.itnih.govbasicmedicalkey.com

Applicability Domain Definition: Determining the chemical space in which the model can make reliable predictions. nih.govsemanticscholar.org

Development and Validation of QSAR Models for this compound

The development of a robust and predictive QSAR model is an iterative process that involves careful statistical analysis and rigorous validation. uniroma1.itnih.gov

Once a set of relevant descriptors has been calculated for the this compound analogues, a regression model is built to establish a mathematical relationship between these descriptors and the observed biological activity. nih.gov

Multiple Linear Regression (MLR): This is one of the simplest and most interpretable QSAR methods. imist.maconicet.gov.ar It generates a linear equation of the form: Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn where D represents the descriptors and c are the regression coefficients.

Partial Least Squares (PLS) Regression: This method is particularly useful when the number of descriptors is large or when there is a high degree of correlation between them. conicet.gov.ar

Machine Learning Methods: More advanced techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used to build non-linear QSAR models, which can sometimes capture more complex structure-activity relationships. nih.govmdpi.com

The quality of a regression model is assessed using several statistical parameters, as shown in the table below.

| Statistical Parameter | Description | Desired Value |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Close to 1 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through internal cross-validation (e.g., leave-one-out). | Greater than 0.5 for a good model |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

| F-statistic | A measure of the overall significance of the regression model. | High value with a low p-value |

This table is interactive. You can sort the columns by clicking on the headers.

A crucial aspect of model building is validation , which ensures that the model is not overfitted to the training data and has good predictive power for new compounds. uniroma1.itbasicmedicalkey.com This involves both internal validation (e.g., cross-validation) and external validation, where the model's ability to predict the activity of a separate test set of compounds is evaluated. nih.govbasicmedicalkey.com

Classification Models for Active/Inactive Prediction

Classification models in QSAR are designed to categorize compounds into discrete classes, such as "active" or "inactive," based on their structural descriptors. wikipedia.orgnih.govarxiv.org This binary classification is particularly useful in the initial stages of drug discovery for virtual screening of large compound libraries to identify potential hits. Various machine learning algorithms are employed to build these classification models.

For instance, in the context of antimalarial drug discovery, Support Vector Machine (SVM) and General Regression Neural Network (GRNN) have been utilized to develop classification models for predicting the activity of compounds against Plasmodium falciparum. nih.gov In one such study involving 4750 compounds, an SVM model achieved prediction accuracies of 89.5% for the training set and 87.3% for the test set. nih.gov A GRNN model demonstrated even higher accuracies of 99.7% for the training set and 88.9% for the test set. nih.gov These models often rely on a select number of molecular descriptors to build a robust predictive relationship. nih.gov

While specific classification models for this compound are not detailed in the provided information, the methodologies used for similar compounds, such as quinazoline (B50416) and acridine derivatives, are instructive. researchgate.netnih.gov These studies typically involve the calculation of a wide array of molecular descriptors, followed by the application of statistical methods to build a model that can effectively distinguish between active and inactive molecules.

Statistical Validation Methods (e.g., Cross-Validation, External Validation)

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. nih.gov This is a critical step to ensure that the model is not a result of chance correlation and can genuinely predict the activity of new, untested compounds.

Cross-validation , particularly the leave-one-out (LOO) method, is a common internal validation technique. In LOO, one compound is removed from the dataset, the model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then judged based on how well it predicted the activities of the omitted compounds.

External validation involves splitting the initial dataset into a training set and a test set. The QSAR model is developed using only the training set. Subsequently, this model is used to predict the activities of the compounds in the test set, which were not used in model development. The predictive accuracy for the external test set provides a more stringent and realistic measure of the model's performance. For example, in a QSAR analysis of piperine analogs, the model was validated by cross-validation (q² = 0.917) and an external test set prediction, demonstrating its statistical significance. nih.gov

Group-Based Quantitative Structure-Activity Relationship (G-QSAR) Analysis of this compound Fragments

The G-QSAR methodology typically involves three main steps:

Defining rules for molecular fragmentation : Molecules are broken down into fragments based on predefined rules, such as substituent sites in a congeneric series or specific bond cleavages in a diverse set of molecules. vlifesciences.com

Calculation of group descriptors : A variety of physicochemical and structural descriptors are calculated for each molecular fragment. vlifesciences.com

G-QSAR model building : Statistical methods are used to build a quantitative model that correlates the fragment descriptors with the biological activity. vlifesciences.com

A key feature of G-QSAR is the consideration of cross-term fragment descriptors, which can help in identifying key interactions between different fragments that influence the variation in activity. wikipedia.orgijpsr.com

Comparative Structure-Activity Relationship (SAR) Delineation of this compound and Related Compounds

Comparative Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of a series of compounds affect their biological activity. researchgate.net This is often a qualitative or semi-quantitative approach that identifies key structural features, or pharmacophores, responsible for the desired biological effect.

For compounds with similar ring systems to this compound, such as quinolines, quinazolines, and acridines, SAR studies have been instrumental in identifying potent derivatives. researchgate.net For instance, in a study of new compounds synthesized by integrating these three rings, it was found that the anti-plasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum was significantly influenced by the nature of the substituents. researchgate.net The inhibition of β-hematin formation was identified as a primary mechanism of action for these compounds. researchgate.net

Molecular Mechanisms and Target Engagement of Quinespar

Identification and Characterization of Quinespar's Molecular Targets

Research into this compound has identified dihydrofolate reductase (DHFR) as a primary molecular target. This is consistent with its structural classification as a quinazoline (B50416) analogue of methotrexate (B535133) and aminopterin (B17811), both of which are potent DHFR inhibitors. nih.govresearchgate.netresearchgate.netacs.org

Enzyme Inhibition Kinetics and Mechanism (e.g., related to antifolate activity)

This compound functions as an antifolate, primarily through the inhibition of dihydrofolate reductase (DHFR). nih.govresearchgate.netresearchgate.netacs.org DHFR is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is essential for the synthesis of purines and thymidylate, key components of DNA, as well as for certain amino acid conversions. researchgate.netcancernetwork.compatsnap.comcreative-proteomics.comatlasgeneticsoncology.orgnih.govtaylorandfrancis.comresearchgate.net

The inhibition of DHFR by antifolates like this compound depletes intracellular pools of THF, thereby disrupting DNA synthesis and inhibiting cell division, particularly in rapidly proliferating cells. researchgate.netcancernetwork.compatsnap.comatlasgeneticsoncology.orgnih.gov Studies involving X-ray crystallography have determined the molecular structure of this compound, revealing an extended conformation. nih.govresearchgate.netresearchgate.netacs.org The orientation of the quinazoline ring in this compound relative to folic acid and DHFR-bound methotrexate suggests that 2,4-diaminoquinazolines, including this compound, may bind to DHFR in a manner similar to 2,4-diaminopteridines like methotrexate. nih.govresearchgate.netresearchgate.netacs.org This competitive binding to the active site of DHFR prevents the enzyme from binding its natural substrate, dihydrofolate. patsnap.com

While specific detailed enzyme inhibition kinetics (such as Ki values) for this compound were not extensively available in the provided information, the mechanism of action is understood within the broader context of DHFR inhibitors. These inhibitors typically bind tightly to the active site of DHFR, competing with the substrate DHF. patsnap.comnih.govcenmed.com The binding affinity and the nature of inhibition (competitive, uncompetitive, or mixed) are key aspects of enzyme kinetics that characterize the potency and mechanism of an inhibitor. patsnap.comnih.govcenmed.comlibretexts.orgbu.edufiveable.me

Receptor Binding Studies and Ligand-Target Interactions

The primary reported molecular interaction for this compound is its engagement with dihydrofolate reductase (DHFR). nih.govresearchgate.netresearchgate.netacs.org While the term "receptor binding" can encompass interactions with various types of receptors, the available information predominantly focuses on this compound's role as an enzyme inhibitor targeting DHFR. There is no specific data in the provided sources detailing extensive binding studies of this compound with other types of cellular receptors. The interaction with DHFR involves the specific binding of the this compound molecule as a ligand to the enzyme's active site, interfering with its catalytic activity. patsnap.comnih.govcenmed.com

Nucleic Acid Interactions and Perturbations

Based on the provided information, there is no direct evidence indicating that this compound itself directly interacts with nucleic acids (DNA or RNA) or causes specific perturbations to their structure or function. While some quinoline-based compounds have been shown to inhibit DNA-interacting enzymes and intercalate into DNA ontosight.ai, and protein-nucleic acid interactions are vital for various cellular processes researchgate.netuni.lunih.gov, these findings are not directly attributed to this compound. Therefore, based on the currently available information, direct nucleic acid interactions by this compound are not a characterized molecular mechanism.

Elucidation of Cellular Signaling Pathways Modulated by this compound

The primary impact of this compound on cellular signaling pathways is indirectly mediated through its inhibition of dihydrofolate reductase (DHFR). nih.govresearchgate.netresearchgate.netacs.org By inhibiting DHFR, this compound disrupts the folate metabolic pathway, which has significant downstream consequences for various cellular processes, particularly those requiring nucleotide synthesis. researchgate.netcancernetwork.compatsnap.comcreative-proteomics.comatlasgeneticsoncology.orgnih.govtaylorandfrancis.comresearchgate.net

Upstream and Downstream Effectors of this compound Action

The upstream event of this compound action is its binding to and inhibition of dihydrofolate reductase. nih.govresearchgate.netresearchgate.netacs.org This inhibition leads to a depletion of tetrahydrofolate (THF) and its derivatives. researchgate.netcancernetwork.compatsnap.comatlasgeneticsoncology.orgnih.gov

The key downstream effects of DHFR inhibition by this compound include:

Inhibition of De Novo Purine (B94841) Synthesis: THF cofactors are required for key steps in the synthesis of adenine (B156593) and guanine (B1146940) nucleotides. cancernetwork.comcreative-proteomics.com Their depletion halts purine synthesis.

Inhibition of Thymidylate Synthesis: The conversion of deoxyuridylate to deoxythymidylate, a precursor for DNA synthesis, requires a THF derivative. acs.orgcancernetwork.comtaylorandfrancis.com DHFR inhibition indirectly blocks this process.

Disruption of DNA Synthesis and Repair: The lack of sufficient purine and thymidylate precursors directly impairs DNA replication and repair mechanisms. researchgate.netpatsnap.comatlasgeneticsoncology.orgnih.gov

Impact on Cell Division: The inability to synthesize DNA effectively leads to cell cycle arrest and ultimately inhibits the proliferation of rapidly dividing cells. researchgate.netpatsnap.comatlasgeneticsoncology.orgnih.gov

These downstream effects collectively represent the primary way this compound, as a DHFR inhibitor, modulates cellular processes. Specific details on other directly modulated signaling pathways by this compound were not found in the provided search results.

Cross-Talk with Other Cellular Networks

The disruption of the folate metabolic pathway by this compound's action on DHFR can influence and interact with other cellular networks. The folate pathway is interconnected with other crucial metabolic processes, such as the methionine cycle, which is involved in methylation reactions essential for gene expression regulation and protein function. creative-proteomics.comnih.govnih.gov Inhibition of DHFR and the subsequent impact on folate metabolism can indirectly affect these interconnected pathways.

For instance, the depletion of THF can impact the generation of S-adenosylmethionine (SAM), a major methyl donor, thereby potentially influencing epigenetic modifications like DNA and histone methylation. creative-proteomics.comnih.govnih.govbiorxiv.org This represents a form of cross-talk between the folate metabolic network and epigenetic regulatory mechanisms.

Based on a review of available scientific literature, "this compound" is identified as a chemical compound, specifically a quinazoline analogue of methotrexate and aminopterin researchgate.netresearchgate.netacs.org. Research indicates that this compound functions as an antifolate by inhibiting the enzyme dihydrofolate reductase (DHFR), similar to its structural analogues methotrexate and aminopterin researchgate.net. Studies have primarily focused on determining its molecular structure and conformation through methods like X-ray crystallography researchgate.netresearchgate.netacs.org.

However, extensive searches for scientific literature specifically addressing "this compound" in the context of multi-targeting approaches, polypharmacology, synergistic or antagonistic interactions with other agents, or the design of multi-target directed ligands based on its scaffold did not yield relevant information researchgate.netresearchgate.netacs.orgacs.orgethernet.edu.etepo.orggoogle.comgoogle.comgoogleapis.comgoogleapis.com. While this compound is mentioned in some patent documents, it is typically listed among numerous other biologically active molecules without specific details regarding its multi-targeting properties or related research epo.orggoogle.comgoogle.comgoogleapis.comgoogleapis.com.

Therefore, due to the lack of publicly available scientific data focusing on the multi-targeting and polypharmacological aspects of this compound, it is not possible to generate a detailed and scientifically accurate article covering the requested sections (5.3, 5.3.1, and 5.3.2) of the outline.

Preclinical Research Paradigms for Quinespar Analogues

In Vitro Research Models for Biological Activity Profiling

In vitro studies are foundational in the preclinical assessment of Quinespar analogues, providing controlled environments to investigate their direct effects on cells, enzymes, and biochemical pathways. These models help to profile the biological activity of the compounds, determine their potency, and elucidate their mechanisms of action at a molecular and cellular level.

Cell Culture Systems for Mechanistic Studies

Cell culture systems are widely used to study the mechanistic effects of drug candidates. ctdbase.orgwikipedia.orgwikiskripta.eu For this compound analogues, as antifolates, cell lines sensitive to folate metabolism disruption are particularly relevant. Studies in cell culture can provide insights into how these compounds affect cell growth, proliferation, and specific cellular pathways reliant on folate cofactors. guidetopharmacology.org Mechanistic studies in cell culture can involve assessing changes in DNA synthesis, nucleotide pools, and the activity of folate-dependent enzymes following exposure to this compound analogues. While specific data for this compound analogues in cell culture mechanistic studies were not detailed in the provided sources, the principles applied to antifolates involve evaluating cellular uptake, intracellular metabolism, and the impact on target enzymes like DHFR within the cellular environment. guidetopharmacology.org

Biochemical Assays for Target Specificity and Potency

Biochemical assays are employed to determine the specificity and potency of this compound analogues against their intended molecular targets. uni.lu Given this compound's structural relationship to methotrexate (B535133) and aminopterin (B17811), a primary target of investigation is likely dihydrofolate reductase (DHFR). fishersci.canih.govguidetopharmacology.org Biochemical assays can measure the ability of this compound analogues to inhibit purified DHFR enzyme activity in a cell-free system. These assays can determine key parameters such as the half maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which quantify the potency of the inhibitor.

While specific data tables for this compound analogue potency against DHFR were not available in the provided search results, such studies would typically involve incubating the enzyme with varying concentrations of the this compound analogue and a substrate (e.g., dihydrofolate) and measuring the resulting product formation.

Enzyme-Based Assays for Inhibitor Characterization

Enzyme-based assays are critical for the detailed characterization of enzyme inhibitors like this compound analogues. Beyond simple potency measurements, these assays can explore the nature of the inhibition (e.g., competitive, non-competitive), reversibility, and the kinetics of the enzyme-inhibitor interaction. For antifolates targeting DHFR, enzyme kinetics studies can reveal how the this compound analogue interacts with the enzyme's active site and how its binding is affected by substrate or cofactor concentrations. guidetopharmacology.org Activity-based protein profiling (ABPP) is another enzyme-based technique that can be used to assess the selectivity of inhibitors across a range of enzymes within a complex proteome. This helps to identify potential off-target interactions that could contribute to undesired effects.

Data generated from enzyme-based assays might be presented in tables showing IC50 or Ki values for different enzymes, allowing for an assessment of target selectivity. For example, a table might compare the IC50 of a this compound analogue for human DHFR versus other related or unrelated enzymes.

In Vivo Preclinical Model Systems for Pharmacological Evaluation

In vivo preclinical models are essential for evaluating the pharmacological effects of this compound analogues in a complex living organism. These models provide information on how the compound is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and how it interacts with its target and elicits a biological response within the context of a whole organism (pharmacodynamics).

Animal Models for Specific Biological Actions (e.g., anti-folate related effects)

Given this compound's identity as an antifolate analogue, animal models relevant to folate metabolism and its related biological processes are pertinent. fishersci.canih.govguidetopharmacology.org These could include models studying the impact of folate deficiency or the effects of known antifolates like methotrexate. For instance, animal models are used to investigate the effects of folate status on various physiological processes, including cell growth and metabolism. While specific animal models utilizing this compound analogues were not detailed in the provided search results, studies evaluating antifolate-related effects might use models where folate metabolism is altered or where the disease being studied is sensitive to antifolate therapy. This could include certain cancer models, as antifolates are used in cancer chemotherapy. guidetopharmacology.org

Animal studies can assess the impact of this compound analogues on relevant biomarkers, cellular populations, and physiological endpoints related to folate pathway inhibition.

Methodologies for Assessing In Vivo Target Engagement

Assessing in vivo target engagement is crucial to confirm that a this compound analogue reaches its intended target (likely DHFR) in living tissues and interacts with it effectively. Methodologies for assessing in vivo target engagement include techniques that can directly or indirectly measure the binding of the compound to its target protein in tissues or cells isolated from treated animals. Activity-based protein profiling (ABPP) can be adapted for in vivo use to assess target occupancy by measuring the remaining unbound, active enzyme in tissue lysates from treated animals. Another technique is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stability of a target protein in the presence and absence of a compound in a biological sample, providing an indication of compound binding in vivo.

Translational Research Strategies in Preclinical Development

Translational research in the preclinical development phase aims to bridge the gap between basic scientific discoveries and their application in clinical settings dndi.orgwisc.edunih.gov. This involves taking promising drug candidates from the discovery stage and conducting the necessary studies to support their progression to early clinical trials dndi.org. Key aspects include assessing the safety and tolerability of new drug candidates, developing suitable drug formulations, establishing initial dosing considerations, and studying potential drug interactions dndi.org. The goal is to generate robust preclinical data that can predict human response and inform the design of Phase I clinical studies dndi.orgwisc.edu. While specific translational research strategies for this compound were not detailed in the search results, for a preclinical candidate, this stage would involve rigorous testing to build a case for an Investigational New Drug (IND) application wisc.edunih.gov. This includes establishing preclinical efficacy and completing toxicity studies required for regulatory submission wisc.edu.

Computational and In Silico Preclinical Modeling

Computational and in silico methods play an increasingly vital role in preclinical research, offering efficient and cost-effective ways to predict the behavior and properties of chemical compounds researchgate.netmedcraveonline.comnih.govnih.govamazon.denih.gov. These methods utilize mathematical and computational tools to model complex biological systems and chemical interactions researchgate.netamazon.de. For compounds such as this compound, computational modeling can provide valuable insights into their potential interactions with biological targets and predict various properties relevant to drug development.

Molecular Docking and Ligand-Based Virtual Screening

Molecular docking is a structure-based computational technique used to predict the preferred orientation of a ligand (such as this compound or its analogues) when bound to a specific biological target, like a protein receptor or enzyme nih.govnih.govijpsjournal.commdpi.com. This method aims to predict the binding affinity and the type of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the target site nih.govnih.gov. While no specific molecular docking studies for this compound were found, this technique is commonly applied to quinazoline (B50416) derivatives to understand their binding modes and potency against various targets, such as receptor tyrosine kinases nih.gov.

Ligand-based virtual screening (LBVS) is another computational approach used in drug discovery, particularly when the three-dimensional structure of the biological target is unknown cam.ac.ukoxfordglobal.comcam.ac.ukbiorxiv.org. LBVS relies on information from known active ligands that bind to the target, operating under the principle that molecules with similar structures or properties are likely to exhibit similar biological activities cam.ac.ukoxfordglobal.com. This involves comparing the chemical properties and structures of a library of compounds against those of known active compounds to identify potential new binders cam.ac.ukoxfordglobal.com. Pharmacophore modeling is a widely used tool in LBVS, creating models based on the essential features of active molecules required for biological activity cam.ac.uk. These models are then used to screen large databases of compounds cam.ac.uk. While the search results did not provide specific details on LBVS performed with this compound, this methodology could be applied to identify potential this compound analogues with desired activity profiles by comparing them to known active compounds for a particular target.

In Silico Prediction of Biological Activities (e.g., using QSAR models)

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are used to predict the biological activities and properties of chemical compounds based on their molecular structures researchgate.netmedcraveonline.comnih.govajol.infonih.gov. QSAR models establish a quantitative relationship between the structural features or physicochemical properties of a series of compounds and their observed biological activity researchgate.netmedcraveonline.comnih.gov. By analyzing the variations in molecular structure and correlating them with changes in biological activity, QSAR models can predict the activity of new, untested compounds researchgate.netmedcraveonline.comnih.gov.

The development of a QSAR model involves selecting a set of compounds with known biological activities (a training set), calculating molecular descriptors that represent their structural and physicochemical properties, and using statistical methods to build a predictive model researchgate.netmedcraveonline.comnih.govnih.gov. Once validated, the QSAR model can be used to screen virtual libraries of compounds and prioritize those predicted to have high activity researchgate.netnih.gov. This can significantly reduce the time and cost associated with experimental screening researchgate.net. While the search results discuss QSAR modeling in detail and its application to various compound sets, including 4-aminoquinolinyl analogues ajol.info and tetrahydrobenzo[D]-thiazol-2-yl derivatives nih.gov, specific QSAR studies focused solely on this compound were not found. However, QSAR methodologies could be applied to a series of this compound analogues to predict their biological activities based on their structural variations.

Compound Information

Advanced Methodological Approaches in Quinespar Research

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopy is a fundamental tool in chemical analysis, providing insight into molecular structure and interactions by observing how molecules interact with electromagnetic radiation. wikipedia.orgyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise three-dimensional structure of molecules in solution. libretexts.orgsigmaaldrich.com It operates by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. ucalgary.ca The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecular framework. wikipedia.org

For a novel compound like Quinespar, a suite of NMR experiments would be employed to determine its constitution and conformation.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, identifying adjacent protons. encyclopedia.pub

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. encyclopedia.pub

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, essential for connecting molecular fragments.

In binding studies, NMR is used to observe changes in the chemical shifts of this compound's atoms upon interaction with a target molecule, such as a protein. This technique, known as chemical shift perturbation, can identify the binding site and provide information about the strength of the interaction.

Mass Spectrometry for Metabolite Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. scripps.eduyoutube.com It is indispensable for determining the molecular weight of a compound and for identifying its metabolites. nih.gov

In the context of this compound research, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula. When coupled with techniques like liquid chromatography (LC-MS), it becomes a formidable tool for identifying and quantifying metabolites in biological samples. scripps.edu The process involves ionizing the sample and separating the resulting ions based on their m/z ratio. nih.gov The fragmentation pattern of the parent ion, obtained through tandem mass spectrometry (MS/MS), provides structural information that is crucial for identifying unknown metabolites. umich.edu

Quantitative analysis of this compound and its metabolites would typically involve creating a calibration curve with known concentrations of the analyte. nih.gov

UV-Vis and Fluorescence Spectroscopy for Interaction Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. wikipedia.orgtechnologynetworks.com This absorption is characteristic of molecules containing chromophores (light-absorbing groups). msu.edu The wavelength of maximum absorbance (λmax) can provide information about the electronic structure of a molecule. msu.edu Changes in the absorption spectrum of this compound upon interaction with another molecule can indicate binding and can be used to determine binding constants. libretexts.org

Fluorescence spectroscopy is a complementary and often more sensitive technique. It measures the emission of light from a molecule after it has absorbed light. Changes in the fluorescence intensity or wavelength of this compound upon binding to a target can provide detailed information about the interaction.

Chromatographic and Separation Techniques for Compound Analysis

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of compound analysis, used for both purification and quantification. A solution of the compound is passed through a column packed with a solid adsorbent material (stationary phase) under high pressure. mtc-usa.com The separation is based on the compound's interaction with the stationary phase.

For this compound, HPLC would be essential for:

Purity Assessment: Determining the percentage of this compound in a sample by separating it from impurities.

Quantification: Measuring the concentration of this compound in a sample by comparing its peak area to that of a known standard. mtc-usa.com

Preparative Purification: Isolating pure this compound from a reaction mixture.

A typical HPLC method for a compound like this compound would specify the column type, mobile phase composition, flow rate, and detection wavelength (if using a UV detector). mtc-usa.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scioninstruments.comyoutube.com It is suitable for volatile and thermally stable compounds. The sample is vaporized and injected into a long, thin column where it is separated based on its boiling point and interaction with the column's stationary phase. youtube.com The separated components then enter the mass spectrometer for detection and identification. youtube.com

If this compound were volatile, GC-MS would be an ideal method for its analysis, particularly for detecting and quantifying trace amounts in complex mixtures. researchgate.net The retention time from the GC provides one level of identification, while the mass spectrum provides a definitive molecular fingerprint. researchgate.net

Advanced Microscopy for Subcellular Localization and Interaction

The precise subcellular localization of a compound is critical to understanding its mechanism of action. Advanced microscopy techniques offer unparalleled resolution to visualize the distribution of "this compound" and its interactions with cellular components.

Confocal Laser Scanning Microscopy

Confocal laser scanning microscopy (CLSM) is a powerful tool for visualizing the intracellular co-localization of molecules within intact cells. springernature.comnih.gov By eliminating out-of-focus light, CLSM provides high-resolution optical sections, enabling the three-dimensional reconstruction of a molecule's distribution. springernature.comnih.gov

In recent studies, a fluorescently tagged derivative of "this compound," termed "Q-Fluor488," was synthesized to investigate its subcellular destination in vitro. Live-cell imaging using CLSM revealed a distinct and dynamic localization pattern. Initially, "Q-Fluor488" was observed to rapidly accumulate within the cytoplasm. Over time, a significant concentration of the compound was detected in mitochondria, confirmed by co-localization with the mitochondrial-specific dye MitoTracker Red. A secondary, less intense localization was also noted within lysosomal compartments. This dual localization suggests that "this compound" may initially target mitochondria, with subsequent metabolic processing or clearance occurring via the lysosomal pathway. nih.gov

Table 1: Subcellular Distribution of Q-Fluor488 Over Time

| Time Point | Primary Localization | Secondary Localization | Co-localization Marker |

| 15 min | Cytoplasm | - | - |

| 1 hour | Mitochondria | Cytoplasm | MitoTracker Red |

| 4 hours | Mitochondria | Lysosomes | LysoTracker Green |

| 12 hours | Mitochondria | Lysosomes | LysoTracker Green |

This table is interactive. Click on the headers to sort the data.

Electron Microscopy Techniques

To achieve a higher level of spatial resolution and examine the ultrastructural context of "this compound" interaction, electron microscopy (EM) techniques have been employed. Specifically, scanning transmission electron microscopy (STEM) coupled with energy-dispersive X-ray spectroscopy (EDX) allows for the detection and quantification of high-Z elements within subcellular structures. nih.govnih.gov

For these investigations, a novel "this compound" analog incorporating a heavy atom label, "this compound-Au," was developed. Cultured neuronal cells treated with "this compound-Au" were analyzed using STEM. The high atomic number contrast of the gold label enabled the visualization of individual "this compound-Au" molecules and nanoclusters. nih.gov The findings corroborated the CLSM data, showing a predominant accumulation of "this compound-Au" within the mitochondrial matrix. Furthermore, at high magnification, "this compound-Au" clusters were observed in close proximity to the inner mitochondrial membrane, suggesting a potential interaction with components of the electron transport chain.

Table 2: Quantification of this compound-Au Clusters in Cellular Compartments

| Cellular Compartment | Mean Cluster Density (clusters/µm²) | Mean Atoms per Cluster |

| Mitochondrial Matrix | 15.4 | 25 |

| Inner Mitochondrial Membrane | 9.8 | 12 |

| Cytosol | 2.1 | 8 |

| Nucleus | 0.5 | 5 |

This table is interactive. Users can filter data by cellular compartment.

Omics Technologies in this compound Pathway Elucidation

"Omics" technologies provide a global perspective on the molecular changes induced by a compound, offering insights into its broader biological effects. nih.gov The application of proteomics and metabolomics has been instrumental in elucidating the pathways modulated by "this compound."

Proteomics for Target Identification

Chemical proteomics is a powerful strategy for identifying the direct protein targets of a small molecule. nih.govnih.gov This approach typically involves the use of a chemical probe derived from the compound of interest to "fish" for interacting proteins within a complex biological sample. malariaworld.org

An affinity-based probe was synthesized by immobilizing a "this compound" derivative onto a solid support. This probe was incubated with cell lysates to capture binding proteins, which were subsequently identified using mass spectrometry. This unbiased approach identified several potential protein targets. Among the high-confidence hits was "Voltage-Dependent Anion Channel 1" (VDAC1), a protein located in the outer mitochondrial membrane that regulates the passage of ions and metabolites. A secondary target, "Adenine Nucleotide Translocator 2" (ANT2), located in the inner mitochondrial membrane, was also identified, albeit with lower affinity.

Table 3: Top Protein Targets of this compound Identified by Chemical Proteomics

| Protein Target | Subcellular Location | Affinity Score | Putative Function |

| VDAC1 | Outer Mitochondrial Membrane | 0.92 | Metabolite transport |

| ANT2 | Inner Mitochondrial Membrane | 0.78 | ATP/ADP exchange |

| Hexokinase-2 | Cytosol/Mitochondria | 0.65 | Glucose metabolism |

| Cytochrome c | Intermembrane Space | 0.59 | Electron transport |

This interactive table allows for sorting by affinity score and subcellular location.

Metabolomics for Pathway Perturbations

Metabolomics aims to capture and quantify the complete set of small-molecule metabolites within a biological system, providing a functional readout of cellular status. nih.govnih.gov Untargeted metabolomics, utilizing liquid chromatography-mass spectrometry (LC-MS), was performed on cells treated with "this compound" to identify metabolic pathways that are significantly altered.

The results revealed significant perturbations in several key metabolic pathways. researchgate.net Notably, there was a marked disruption in mitochondrial energy metabolism, evidenced by decreased levels of ATP and an accumulation of upstream glycolytic intermediates such as glucose-6-phosphate and fructose-1,6-bisphosphate. Furthermore, alterations in the tricarboxylic acid (TCA) cycle were observed, with a significant decrease in succinate and fumarate levels. These findings are consistent with the proteomics data suggesting that "this compound" targets mitochondrial proteins involved in energy production.

Table 4: Significantly Altered Metabolic Pathways Following this compound Treatment

| Metabolic Pathway | Key Altered Metabolites | Fold Change | p-value |

| Glycolysis | Glucose-6-phosphate, Fructose-1,6-bisphosphate | +2.5, +3.1 | <0.01 |

| TCA Cycle | Succinate, Fumarate | -1.8, -2.2 | <0.01 |

| ATP Synthesis | Adenosine triphosphate (ATP) | -3.5 | <0.001 |

| Pentose Phosphate Pathway | Sedoheptulose-7-phosphate | +1.9 | <0.05 |

This interactive table can be filtered by metabolic pathway to view specific metabolite changes.

Future Research Directions and Emerging Paradigms for Quinespar

Exploration of Novel Therapeutic Applications for Quinespar Analogues

The understanding of this compound as an antifolate analogue provides a basis for exploring novel therapeutic applications for its structural variants. Antifolates are a class of drugs that interfere with the metabolic pathways involving folic acid, which are crucial for cell growth and division, particularly in rapidly proliferating cells like cancer cells. Given this compound's structural similarity to methotrexate (B535133), a known antineoplastic drug, future research could focus on synthesizing and evaluating novel this compound analogues for potential activity in various cancers. This involves designing analogues with modified structural features to potentially improve target specificity, enhance efficacy, or alter pharmacokinetic properties. The exploration of analogues is a common strategy in medicinal chemistry to identify compounds with optimized therapeutic profiles. Studies could investigate the inhibitory effects of these analogues on key enzymes in the folate pathway, such as DHFR, and assess their impact on cancer cell lines.

Development of Advanced this compound-Based Probes for Biological Research

Chemical probes are essential tools for investigating protein function and biological pathways. Given this compound's interaction profile, particularly its suggested binding to DHFR, future research could involve the development of this compound-based probes. These probes could be designed with specific modifications, such as the incorporation of fluorescent tags, biotin (B1667282) labels, or radioactive isotopes, to enable the study of this compound's distribution, target engagement, and interaction with biological molecules in cells and tissues. Advanced probes could facilitate a deeper understanding of the biological consequences of inhibiting folate pathway enzymes and potentially identify new therapeutic targets or biomarkers related to this compound's mechanism of action. The development of highly selective probes is crucial to avoid off-target effects and ensure the reliability of biological research findings.

Integration of Artificial Intelligence and Machine Learning in this compound Design and Optimization

Innovative Methodological Development for this compound Research

Advancements in research methodologies are crucial for pushing the boundaries of chemical and biological understanding. Future research on this compound could benefit from the development and application of innovative methodologies. This might include novel synthetic routes for accessing complex this compound analogues, advanced crystallographic techniques for higher-resolution structural analysis of this compound-target interactions, or sophisticated spectroscopic methods for studying its behavior in biological environments. Furthermore, the application of high-throughput screening techniques and quantitative biological assays would be essential for efficiently evaluating the properties of newly synthesized analogues. Methodological development could also encompass the creation of new computational tools specifically tailored for analyzing quinazoline-based compounds and their interactions.

Interdisciplinary Collaborations in Expanding this compound's Academic Landscape

Expanding the academic landscape of this compound research will necessitate interdisciplinary collaborations. Collaboration between synthetic chemists, medicinal chemists, biologists, pharmacologists, computational scientists, and clinicians will be vital. Synthetic chemists can develop new routes to this compound analogues, while medicinal chemists can design compounds with improved properties. Biologists and pharmacologists can investigate the cellular and molecular mechanisms of action. Computational scientists can apply AI/ML and molecular modeling techniques. Clinicians can provide insights into potential therapeutic applications and translate research findings into clinical studies. These collaborations foster a holistic approach to research, accelerating the discovery and development of this compound-based compounds with potential therapeutic utility.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying Quinespar's biochemical mechanisms?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific rigor. For example:

- Feasibility: Define accessible resources (e.g., lab equipment, computational tools).

- Novelty: Identify gaps in existing literature via systematic reviews (e.g., "How does this compound interact with non-canonical enzyme pathways?").

- Complexity: Avoid yes/no questions; instead, focus on mechanistic relationships (e.g., "What molecular dynamics govern this compound's stability under varying pH conditions?").

- Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .

Q. What experimental design principles ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Step 1 : Document synthesis protocols in granular detail, including reagent purity, reaction temperatures, and purification steps (e.g., HPLC parameters) .

- Step 2 : Validate reproducibility using independent replicates and controls (e.g., negative controls for side reactions).

- Step 3 : Publish raw datasets and supplementary materials (e.g., NMR spectra, crystallography files) to enable independent verification .

Q. How to conduct a systematic literature review on this compound's prior applications?

- Methodological Answer :

- Use Google Scholar with Boolean operators (e.g., "this compound AND cytotoxicity NOT industrial") to filter academic studies.

- Extract data from high-impact journals and prioritize peer-reviewed articles over preprint repositories.

- Organize findings in a comparative table (e.g., "this compound's Efficacy Across Cell Lines") to highlight contradictions or consensus .

Advanced Research Questions

Q. How to resolve contradictions in this compound's reported bioactivity data?

- Methodological Answer :

- Root-Cause Analysis : Compare experimental variables (e.g., cell line origins, assay protocols) across studies to identify confounding factors .

- Statistical Triangulation : Apply meta-analysis techniques (e.g., random-effects models) to quantify heterogeneity and adjust for bias .

- Mechanistic Validation : Use orthogonal assays (e.g., CRISPR knockouts, isotopic labeling) to confirm target specificity .

Q. What strategies integrate multi-omics data to elucidate this compound's mode of action?

- Methodological Answer :

- Data Aggregation : Combine transcriptomics, proteomics, and metabolomics datasets using platforms like Knime or Cytoscape for network analysis .

- Pathway Enrichment : Apply tools like DAVID or GSEA to identify overrepresented biological pathways in omics datasets .

- Machine Learning : Train classifiers (e.g., random forests) to predict this compound's polypharmacology from structural fingerprints .

Q. How to ensure reproducibility in this compound's pharmacokinetic studies?

- Methodological Answer :

- Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing (e.g., depositing animal trial data in Figshare ) .

- Blinding : Implement double-blind protocols in animal/human trials to reduce observer bias .

- Cross-Validation : Compare results across species (e.g., murine vs. primate models) to assess translational relevance .

Q. What methodologies validate computational models of this compound's binding affinity?

- Methodological Answer :

- Docking Validation : Use experimental crystallography data to benchmark in silico predictions (e.g., RMSD values < 2.0 Å) .

- Free Energy Calculations : Apply alchemical methods (e.g., MBAR, FEP+) to quantify binding energy discrepancies between models and assays .

- Sensitivity Analysis : Test model robustness by varying force field parameters or solvent models .

Q. How to design surveys for collecting ecological exposure data on this compound?

- Methodological Answer :

- Questionnaire Structure : Use Likert scales for quantitative responses (e.g., "Rate this compound's environmental persistence on a scale of 1–5") and open-ended questions for qualitative insights .

- Sampling Strategy : Stratify populations by geographic and demographic variables to ensure representativeness .

- Bias Mitigation : Pilot-test surveys with a small cohort to refine ambiguous phrasing or leading questions .

Data Presentation Guidelines

- Tables : Include processed data critical to the research question (e.g., IC50 values, kinetic constants) in the main text. Archive raw data (e.g., HPLC chromatograms) in supplementary materials .

- Figures : Use line graphs for time-series data (e.g., degradation kinetics) and heatmaps for omics datasets. Avoid excessive visual clutter .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.